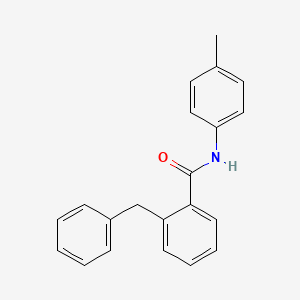![molecular formula C12H18O5 B14354439 dimethyl (1S,7R)-8-oxabicyclo[5.2.0]nonane-9,9-dicarboxylate CAS No. 90161-17-4](/img/structure/B14354439.png)
dimethyl (1S,7R)-8-oxabicyclo[5.2.0]nonane-9,9-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (1S,7R)-8-oxabicyclo[520]nonane-9,9-dicarboxylate is a bicyclic compound with a unique structure that includes an oxabicyclo ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (1S,7R)-8-oxabicyclo[5.2.0]nonane-9,9-dicarboxylate typically involves the formation of the bicyclic core through cycloaddition reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (1S,7R)-8-oxabicyclo[5.2.0]nonane-9,9-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic core.
Substitution: Substitution reactions can occur at various positions on the bicyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Dimethyl (1S,7R)-8-oxabicyclo[5.2.0]nonane-9,9-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for biological pathways.
Industry: It can be used in the production of advanced materials, such as polymers with unique properties.
Wirkmechanismus
The mechanism of action of dimethyl (1S,7R)-8-oxabicyclo[5.2.0]nonane-9,9-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, where it can modulate the activity of the target. This modulation can occur through various pathways, including inhibition or activation of enzymatic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl (1S,7R)-8-(hydroxymethyl)bicyclo[5.2.0]non-8-ene-1,7-dicarboxylate
- Bicyclo[3.3.1]nonane derivatives
Uniqueness
Dimethyl (1S,7R)-8-oxabicyclo[5.2.0]nonane-9,9-dicarboxylate is unique due to its oxabicyclo ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other bicyclic compounds may not be suitable.
Eigenschaften
CAS-Nummer |
90161-17-4 |
|---|---|
Molekularformel |
C12H18O5 |
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
dimethyl (1S,7R)-8-oxabicyclo[5.2.0]nonane-9,9-dicarboxylate |
InChI |
InChI=1S/C12H18O5/c1-15-10(13)12(11(14)16-2)8-6-4-3-5-7-9(8)17-12/h8-9H,3-7H2,1-2H3/t8-,9+/m0/s1 |
InChI-Schlüssel |
UIQKOLRVUXXAMW-DTWKUNHWSA-N |
Isomerische SMILES |
COC(=O)C1([C@H]2CCCCC[C@H]2O1)C(=O)OC |
Kanonische SMILES |
COC(=O)C1(C2CCCCCC2O1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


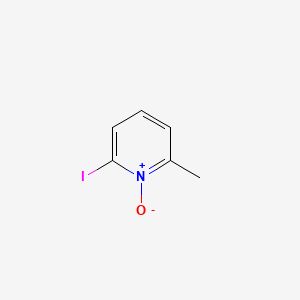


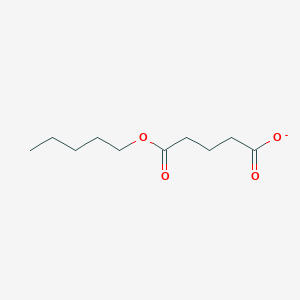
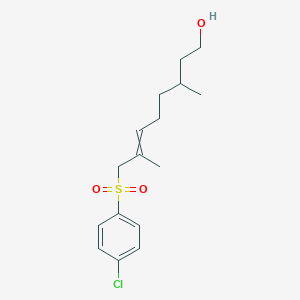
![4-{[(2-Methoxyethoxy)carbonyl]oxy}benzoic acid](/img/structure/B14354401.png)
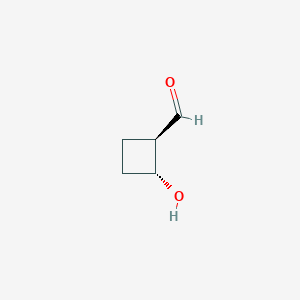

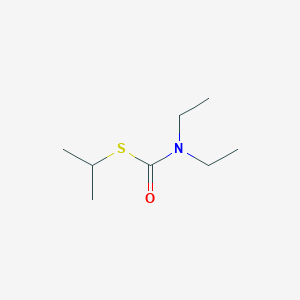


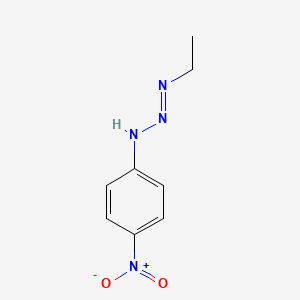
![2-[(2,5-Dihydroxyphenyl)sulfanyl]-6-sulfanylbenzene-1,4-diol](/img/structure/B14354437.png)
